molecular formula C15H13ClN2O4 B5597926 4-chloro-N-(4-methoxybenzyl)-2-nitrobenzamide

4-chloro-N-(4-methoxybenzyl)-2-nitrobenzamide

Cat. No.: B5597926
M. Wt: 320.73 g/mol
InChI Key: IJDCTJDLIYCKRN-UHFFFAOYSA-N
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Description

4-chloro-N-(4-methoxybenzyl)-2-nitrobenzamide is an organic compound with the molecular formula C15H14ClNO2 It is characterized by the presence of a chloro group, a methoxybenzyl group, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-methoxybenzyl)-2-nitrobenzamide typically involves multiple steps. One common route includes the following steps:

    Nitration: The starting material, 4-chlorobenzamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2-position.

    Methoxybenzylation: The nitrated intermediate is then reacted with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-methoxybenzyl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: 4-chloro-N-(4-methoxybenzyl)-2-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-(4-methoxybenzyl)-2-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: It may be utilized in the development of novel materials with specific properties.

    Biological Studies: The compound can be used in studies to understand its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-methoxybenzyl)-2-nitrobenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(4-methoxybenzyl)benzamide: Lacks the nitro group, which may result in different chemical and biological properties.

    4-chloro-N-(4-methoxyphenyl)benzamide: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness

4-chloro-N-(4-methoxybenzyl)-2-nitrobenzamide is unique due to the presence of both a nitro group and a methoxybenzyl group, which can impart distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

4-chloro-N-[(4-methoxyphenyl)methyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4/c1-22-12-5-2-10(3-6-12)9-17-15(19)13-7-4-11(16)8-14(13)18(20)21/h2-8H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDCTJDLIYCKRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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